5-cyano-3-methyl-1H-indole-2-carboxylic acid CAS 169463-46-1
5-cyano-3-methyl-1H-indole-2-carboxylic acid CAS 169463-46-1
An In-Depth Technical Guide to 5-cyano-3-methyl-1H-indole-2-carboxylic acid (CAS 169463-46-1)
Introduction
The indole scaffold represents one of the most significant "privileged structures" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor have made it a cornerstone in drug design. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 5-cyano-3-methyl-1H-indole-2-carboxylic acid .
This molecule incorporates three key functional groups onto the indole core: a C2-carboxylic acid, a C3-methyl group, and a C5-cyano group. This combination offers a rich platform for chemical modification and has potential applications in developing targeted therapeutics. This document, intended for researchers and drug development professionals, will detail the synthesis, characterization, reactivity, and potential applications of this versatile compound, grounding all protocols and claims in established chemical principles.
Section 1: Molecular Overview and Physicochemical Properties
5-cyano-3-methyl-1H-indole-2-carboxylic acid is a crystalline solid at room temperature. The presence of both a hydrogen bond donor (N-H, O-H) and acceptors (C≡N, C=O), along with an acidic carboxylic acid group, dictates its physical properties, such as solubility and melting point. The electron-withdrawing nature of the cyano and carboxylic acid groups significantly influences the electron density and reactivity of the indole ring system.
| Identifier | Value | Source |
| CAS Number | 169463-46-1 | [3][4] |
| Molecular Formula | C₁₁H₈N₂O₂ | [3][4] |
| Molecular Weight | 200.19 g/mol | [3] |
| SMILES | O=C(C(N1)=C(C)C2=C1C=CC(C#N)=C2)O | [3] |
| InChI Key | AXAUNIVIEFHPSY-UHFFFAOYSA-N | [5] |
| Computed Property | Value | Source |
| TPSA | 89.67 Ų | [6] (for isomer) |
| XLogP3 | 2.3 | [7] (for isomer) |
| Hydrogen Bond Donors | 2 | [6] (for isomer) |
| Hydrogen Bond Acceptors | 4 | [6] (for isomer) |
| Rotatable Bonds | 1 | [6] (for isomer) |
Section 2: Retrosynthetic Analysis and Synthesis Strategy
The synthesis of substituted indole-2-carboxylic acids is most reliably achieved through the Fischer indole synthesis .[8][9][10] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone. The required arylhydrazone intermediate is, in turn, efficiently prepared via the Japp-Klingemann reaction , which couples a diazonium salt with a β-ketoester.[11][12][13] This two-stage approach provides excellent control over the substitution pattern of the final indole product.
Our retrosynthetic strategy for 5-cyano-3-methyl-1H-indole-2-carboxylic acid begins by disconnecting the final carboxylic acid from its ester precursor. The indole ester is then traced back to its corresponding arylhydrazone via the Fischer indole cyclization. This key hydrazone intermediate is formed from the Japp-Klingemann reaction between the diazonium salt of 4-cyanoaniline and ethyl 2-methylacetoacetate.
Section 3: Detailed Experimental Protocols
The following protocols are designed as self-validating systems, including guidance on reaction monitoring, purification, and confirmation of product identity.
Step 3.1: Diazotization of 4-Cyanoaniline
-
Rationale: This standard procedure converts the primary aromatic amine into a diazonium salt, a versatile electrophile required for the subsequent Japp-Klingemann reaction. The reaction must be kept cold (0-5 °C) to prevent the unstable diazonium salt from decomposing.
-
Materials: 4-cyanoaniline, Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Distilled Water, Ice.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-cyanoaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the resulting pale-yellow solution for an additional 20 minutes at 0-5 °C. The diazonium salt solution is used immediately in the next step without isolation.
-
Step 3.2: Japp-Klingemann Reaction to form the Hydrazone Intermediate
-
Rationale: This reaction couples the electrophilic diazonium salt with the enolate of a β-ketoester.[11][13] The intermediate azo compound undergoes in-situ hydrolysis and decarboxylation of one ester group to yield the stable hydrazone. A buffered, slightly basic pH is crucial for this step.
-
Materials: Diazonium salt solution (from Step 3.1), Ethyl 2-methylacetoacetate, Sodium Acetate, Ethanol, Water.
-
Procedure:
-
In a separate, large beaker, dissolve ethyl 2-methylacetoacetate (1.05 eq) and a large excess of sodium acetate (approx. 5 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 3.1 to the β-ketoester solution with vigorous stirring.
-
A yellow-orange precipitate of the hydrazone should form immediately.
-
Allow the reaction to stir for 2-3 hours, letting it slowly warm to room temperature.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then sparingly with cold ethanol to remove impurities.
-
Dry the resulting hydrazone under vacuum. The product can be used in the next step without further purification, but its identity should be confirmed by TLC and melting point.
-
Step 3.3: Fischer Indole Synthesis of Ethyl 5-cyano-3-methyl-1H-indole-2-carboxylate
-
Rationale: This is the key ring-forming step. Under strong acid catalysis and heat, the hydrazone undergoes a[11][11]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.[9][10] Polyphosphoric acid (PPA) or gaseous HCl in a solvent like acetic acid are common catalysts.
-
Materials: Hydrazone intermediate (from Step 3.2), Polyphosphoric Acid (PPA) or Acetic Acid/Gaseous HCl.
-
Procedure (using PPA):
-
Pre-heat polyphosphoric acid (PPA, 10-20 times the weight of the hydrazone) to 80-90 °C in a flask with mechanical stirring.
-
Add the dry hydrazone in portions to the hot PPA. The mixture will become viscous and may change color.
-
Heat the reaction mixture to 100-120 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC (quenching a small aliquot in water and extracting with ethyl acetate).
-
Once the reaction is complete, cool the mixture slightly and pour it carefully onto a large amount of crushed ice with stirring.
-
A solid precipitate of the indole ester will form. Stir until all the PPA is dissolved.
-
Collect the solid by filtration, wash extensively with water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
-
Step 3.4: Alkaline Hydrolysis to 5-cyano-3-methyl-1H-indole-2-carboxylic acid
-
Rationale: The final step is a standard ester hydrolysis to yield the target carboxylic acid.[14][15] Alkaline conditions are used to form the carboxylate salt, which is then protonated in an acidic workup.
-
Materials: Indole ester (from Step 3.3), Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Ethanol, Water, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the indole ester in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
The desired carboxylic acid will precipitate as a solid.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Section 4: Spectroscopic and Analytical Characterization
The identity and purity of 5-cyano-3-methyl-1H-indole-2-carboxylic acid should be confirmed using a combination of spectroscopic methods. The following table summarizes the expected data based on the known properties of indole derivatives.[16][17][18]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~11-12 (br s, 1H, COOH), ~11 (br s, 1H, NH), ~7.5-8.0 (m, 3H, Ar-H), ~2.5 (s, 3H, CH₃). The exact shifts of aromatic protons will depend on the solvent. |
| ¹³C NMR | δ (ppm): ~165 (C=O), ~140 (Ar C-N), ~120-130 (Ar C-H), ~118 (C≡N), ~100-110 (Ar C-CN), ~10 (CH₃). |
| IR (cm⁻¹) | 3300-3400 (N-H stretch), 2500-3300 (broad, O-H stretch), ~2220 (C≡N stretch), ~1680 (C=O stretch).[19] |
| MS (EI) | m/z: 200 (M⁺), 183 (M-OH)⁺, 155 (M-COOH)⁺. Fragmentation patterns characteristic of indoles would also be expected.[20][21] |
Section 5: Chemical Reactivity and Derivatization Potential
This molecule is a versatile scaffold for further chemical synthesis, offering three primary sites for modification. This versatility is a key reason for its utility in drug discovery programs.
-
Carboxylic Acid (C2): This is the most versatile handle. It can be readily converted into amides via standard coupling reagents (e.g., HATU, EDC), forming esters, or reduced to the corresponding alcohol. This position is critical for interacting with biological targets.
-
Indole Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This modification can improve cell permeability and modulate the electronic properties of the indole ring.
-
Cyano Group (C5): The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions. This position allows for the introduction of diverse functionality to probe interactions with target proteins.
Section 6: Significance in Medicinal Chemistry and Drug Development
The indole-2-carboxylic acid core is a well-established pharmacophore. For instance, derivatives have been developed as highly potent and selective antagonists for the glycine binding site of the NMDA receptor.[22] Other indole-2-carboxylic acids have been identified as antagonists for the CysLT1 receptor, a target for asthma treatment.[23]
The specific substituents on this molecule are strategically important:
-
C5-Cyano Group: This strong electron-withdrawing group modulates the electronics of the ring. It can also serve as a potent hydrogen bond acceptor, a bioisostere for other functional groups, or a metabolically stable alternative to other substituents. The synthesis of 5-cyanoindoles is a key step in the production of antidepressant drugs like vilazodone.[24]
-
C3-Methyl Group: The presence of a small alkyl group at the C3 position can block metabolic oxidation at this often-vulnerable site, improving the pharmacokinetic profile of the molecule. It also provides steric bulk that can be crucial for tuning binding affinity and selectivity for a specific biological target.
The combination of these features makes 5-cyano-3-methyl-1H-indole-2-carboxylic acid a highly attractive starting point for the synthesis of compound libraries aimed at a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[25][26]
Conclusion
5-cyano-3-methyl-1H-indole-2-carboxylic acid is a strategically designed synthetic building block that leverages the privileged indole scaffold. Its synthesis, reliably achieved through a Japp-Klingemann/Fischer indole sequence, is robust and scalable. The orthogonal reactivity of its three key functional groups—the carboxylic acid, the indole nitrogen, and the cyano group—provides a powerful platform for generating diverse chemical matter. For researchers in drug discovery, this compound represents a valuable starting point for developing novel therapeutics with potentially enhanced potency, selectivity, and metabolic stability.
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